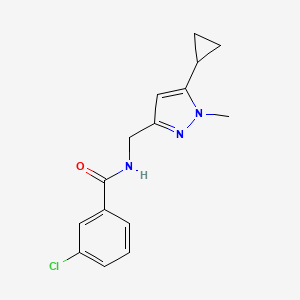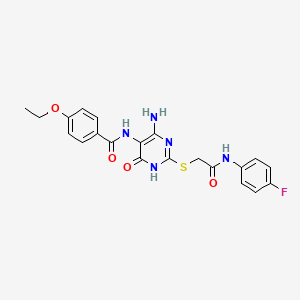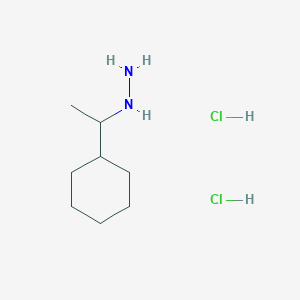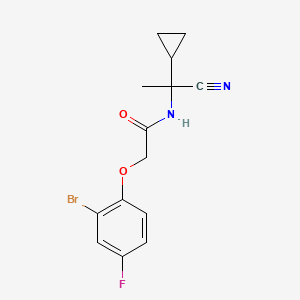
3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group and a pyrazole moiety
Applications De Recherche Scientifique
-
Medicinal Chemistry: : This compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
-
Biological Studies: : It can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
-
Chemical Research: : The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
-
Industrial Applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone. For instance, cyclopropyl methyl ketone can be reacted with hydrazine hydrate under reflux conditions to yield 5-cyclopropyl-1-methyl-1H-pyrazole.
-
Benzamide Formation: : The benzamide core is formed by reacting 3-chlorobenzoyl chloride with an amine. In this case, the amine is the pyrazole derivative synthesized in the previous step. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Coupling Reaction: : The final step involves coupling the pyrazole derivative with the benzamide core. This can be achieved through a nucleophilic substitution reaction where the amine group of the pyrazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production while minimizing costs and waste.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions. Nucleophiles such as amines or thiols can replace the chloro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Substituted benzamides with various nucleophiles replacing the chloro group.
Mécanisme D'action
The mechanism by which 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide exerts its effects would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The pyrazole ring is known to mimic certain biological substrates, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(1H-pyrazol-3-yl)benzamide: Lacks the cyclopropyl and methyl groups, which may affect its biological activity and chemical reactivity.
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the chloro group, potentially altering its reactivity in substitution reactions.
Uniqueness
3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is unique due to the combination of the chloro group, the cyclopropyl ring, and the pyrazole moiety. This combination may confer specific biological activities and reactivity patterns not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-14(10-5-6-10)8-13(18-19)9-17-15(20)11-3-2-4-12(16)7-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDWBZKJUWLYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol](/img/structure/B2564886.png)
![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)

![10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2564893.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)

![6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2564896.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2564898.png)
![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2564903.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)


![N-(1-cyanocyclopentyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2564908.png)
